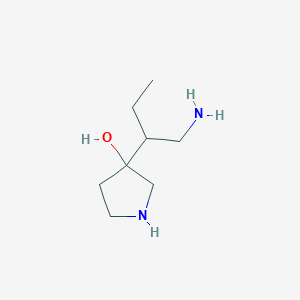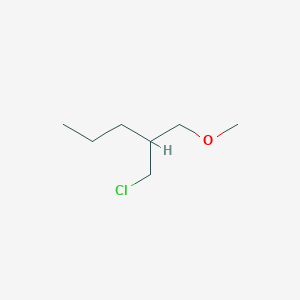
2-(Chloromethyl)-1-methoxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1-methoxypentane is an organic compound that belongs to the class of chloromethyl ethers It is characterized by a chloromethyl group attached to a methoxypentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methoxypentane typically involves the chloromethylation of 1-methoxypentane. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, often with the addition of hydrochloric acid to facilitate the formation of the chloromethyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-1-methoxypentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
Nucleophilic Substitution: Substituted ethers, nitriles, and amines.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methylated derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-1-methoxypentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drug candidates, particularly those requiring chloromethylation as a key step.
Material Science: It is utilized in the preparation of polymers and resins with specific properties.
Chemical Biology: The compound can be used to modify biomolecules for studying biological processes.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1-methoxypentane primarily involves its reactivity as a chloromethylating agent. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications.
Comparaison Avec Des Composés Similaires
Chloromethyl methyl ether: Similar in structure but with a simpler backbone.
2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine: Another chloromethyl ether with additional functional groups.
Uniqueness: 2-(Chloromethyl)-1-methoxypentane is unique due to its specific methoxypentane backbone, which imparts distinct chemical properties and reactivity compared to other chloromethyl ethers. Its structure allows for selective reactions and modifications, making it valuable in specialized applications.
Propriétés
Formule moléculaire |
C7H15ClO |
|---|---|
Poids moléculaire |
150.64 g/mol |
Nom IUPAC |
1-chloro-2-(methoxymethyl)pentane |
InChI |
InChI=1S/C7H15ClO/c1-3-4-7(5-8)6-9-2/h7H,3-6H2,1-2H3 |
Clé InChI |
WXVHOTNQUWAJIO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(COC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183380.png)
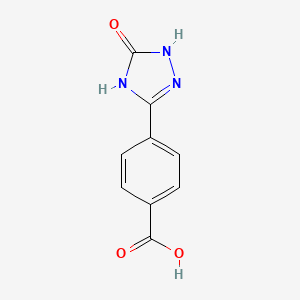
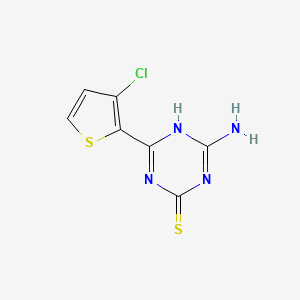
![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)
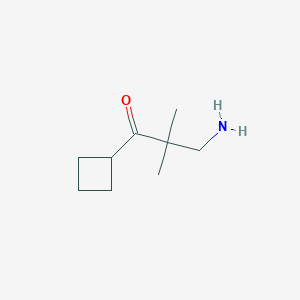
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)
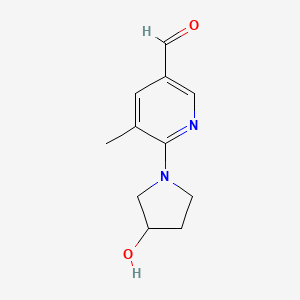
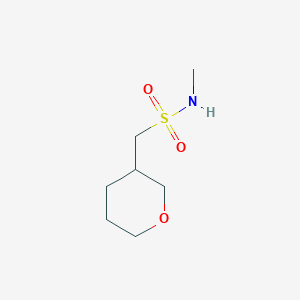
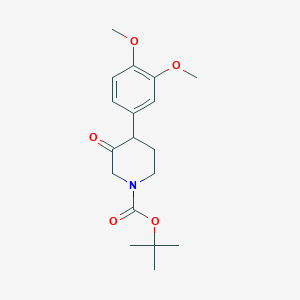
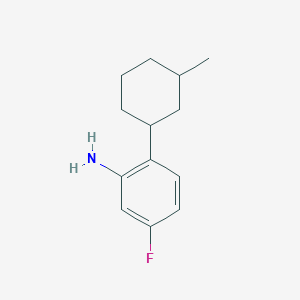
![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
